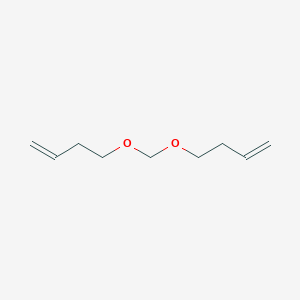
4-(But-3-enoxymethoxy)but-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-3-enoxymethoxy)but-1-ene is an organic compound that belongs to the class of alkenes. It is characterized by the presence of a double bond between carbon atoms and an ether functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-enoxymethoxy)but-1-ene can be achieved through several methods. One common approach involves the dehydration of alcohols using acid catalysts such as concentrated sulfuric acid or phosphoric acid. For instance, the dehydration of but-3-en-1-ol in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydration processes. These processes utilize continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts such as aluminum oxide or zeolites can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(But-3-enoxymethoxy)but-1-ene undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen, and water.
Substitution: The ether group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Halogenation: Bromine or chlorine in the presence of a solvent like carbon tetrachloride.
Hydrogenation: Hydrogen gas in the presence of a palladium or platinum catalyst.
Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Major Products Formed
Dibromo Derivatives: Formed through halogenation reactions.
Epoxides and Diols: Formed through oxidation reactions.
Substituted Ethers: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-(But-3-enoxymethoxy)but-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(But-3-enoxymethoxy)but-1-ene involves its interaction with molecular targets through its double bond and ether functional group. The compound can undergo electrophilic addition reactions, where the double bond reacts with electrophiles to form new products. Additionally, the ether group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
But-1-ene: A simple alkene with a double bond between the first and second carbon atoms.
But-2-ene: An isomer of but-1-ene with the double bond between the second and third carbon atoms.
But-3-en-1-ol: An alcohol with a double bond between the third and fourth carbon atoms and a hydroxyl group on the first carbon .
Uniqueness
4-(But-3-enoxymethoxy)but-1-ene is unique due to the presence of both a double bond and an ether functional group in its structure. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
48057-46-1 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-(but-3-enoxymethoxy)but-1-ene |
InChI |
InChI=1S/C9H16O2/c1-3-5-7-10-9-11-8-6-4-2/h3-4H,1-2,5-9H2 |
InChI Key |
DEUIWMPNIOXOPO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOCOCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















